![molecular formula C17H14ClNO2 B5718636 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B5718636.png)
2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile
Overview
Description
2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile, also known as DOC, is a chemical compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its unique effects on the human mind and body. The chemical structure of DOC is similar to that of other phenethylamines, such as mescaline and MDMA, but it has distinct properties that make it a fascinating subject of scientific research.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By binding to serotonin receptors, 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile can alter the activity of certain brain regions and produce a range of effects, including hallucinations, altered perception of time and space, and changes in mood and emotions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile are complex and varied, depending on the dose, route of administration, and individual factors such as age, sex, and health status. Some of the most commonly reported effects include visual and auditory hallucinations, changes in perception of time and space, euphoria, and increased energy and alertness. These effects can last for several hours and may be accompanied by physical symptoms such as dilated pupils, increased heart rate, and elevated blood pressure.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile has several advantages as a tool for scientific research, including its potency, selectivity, and ability to induce altered states of consciousness. However, it also has several limitations, such as its potential for abuse and the lack of standardized protocols for its use in laboratory settings. Researchers must take precautions to ensure the safety of study participants and to minimize the risk of adverse effects.
Future Directions
There are several promising directions for future research on 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile, including the development of new therapeutic applications, the exploration of its effects on brain function and consciousness, and the investigation of its potential as a tool for studying the neural basis of consciousness. Other areas of interest include the development of new synthesis methods and the identification of new analogues with improved safety profiles and therapeutic potential.
Scientific Research Applications
2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile has been the subject of extensive scientific research in recent years, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One of the most promising areas of research is the use of 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile as a tool to study the human brain and its functions. Studies have shown that 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile can induce altered states of consciousness that are similar to those experienced during meditation or other spiritual practices.
properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-20-16-7-8-17(21-2)13(10-16)9-14(11-19)12-3-5-15(18)6-4-12/h3-10H,1-2H3/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOUAJXPRGRKKD-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5859937 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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